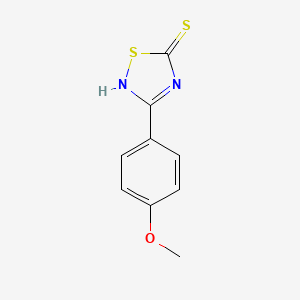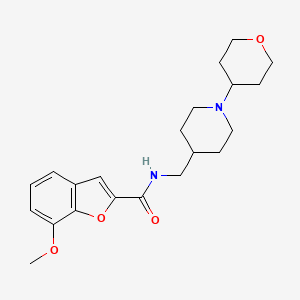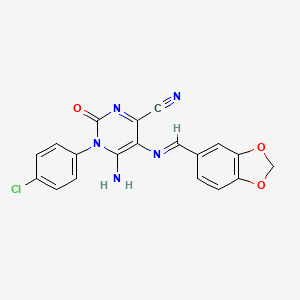![molecular formula C14H12ClFN4 B2379267 7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 900015-06-7](/img/structure/B2379267.png)
7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Characterization
Recent studies on pyridazine derivatives, including those related to the chemical structure of 7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine, have focused on their synthesis and structural characterization. For instance, Sallam et al. (2021) synthesized and characterized similar pyridazine compounds, employing techniques such as NMR, IR, and mass spectral studies. These compounds exhibit interesting crystal structures and intermolecular interactions, as revealed through single-crystal X-ray diffraction and Hirshfeld surface analysis (Sallam et al., 2021).
Anticonvulsant and Biological Activities
Derivatives of the triazolo[4,3-b]pyridazine ring system have been explored for their anticonvulsant activity. Kelley et al. (1995) synthesized and tested various triazolo[4,3-a]pyrazines for anticonvulsant activity, revealing potent activity in some compounds (Kelley et al., 1995). Moreover, Biagi et al. (2002) studied triazolo[4,5-d]pyrimidines, a related class, emphasizing their potential biological activities (Biagi et al., 2002).
Receptor Binding and Anxiolytic Effects
The binding affinities of triazolopyridazine compounds at various receptors and their potential as anxiolytics have been a significant focus of research. Atack et al. (2006) explored a triazolopyridazine derivative, TPA023, noting its high affinity to GABAA receptors and its anxiolytic-like activity in animal models (Atack et al., 2006).
Agricultural Applications
Pyridazine derivatives have also been studied for their agricultural applications. Sallam et al. (2022) reported the synthesis and docking study of a novel pyridazine derivative against the fungus Fusarium oxysporum, highlighting its potential use in agriculture (Sallam et al., 2022).
Cytotoxic Activities
Investigations into the cytotoxic activities of pyridazine derivatives, particularly against cancer cell lines, have been conducted. Aggarwal et al. (2019) synthesized bis-1,2,4-triazolo-pyridazines and assessed their cytotoxic activity against the human cervical carcinoma (HeLa) cell line (Aggarwal et al., 2019).
Density Functional Theory (DFT) Calculations
DFT calculations have been utilized to understand the electronic properties of pyridazine derivatives. Sallam et al. (2021) performed DFT calculations on a similar compound, providing insights into its HOMO-LUMO energy levels and quantum chemical parameters (Sallam et al., 2021).
将来の方向性
The future directions for the study of “7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine” could include further exploration of its synthesis, reactivity, and potential applications in various fields of research and industry. Additionally, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a promising direction .
特性
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4/c1-8-10(6-11-12(15)4-3-5-13(11)16)9(2)19-20-7-17-18-14(8)20/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSWJKEPNMUBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327244 |
Source


|
| Record name | 7-[(2-chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900015-06-7 |
Source


|
| Record name | 7-[(2-chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)
![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)
![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)





![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)

